Binding Affinity and Functional Potency: C5aR1 Antagonist 1 vs. Avacopan and PMX53
C5aR1 antagonist 1 binds competitively to the receptor with a KD of 15 nM [1]. In a direct comparison using the same DISCO (receptor internalization) assay, it exhibits an IC50 of 38 nM, while the closely related analog C5aR1 antagonist 2 (Compound 6a) shows 21 nM . Avacopan, a clinically approved C5aR1 antagonist, is substantially more potent (IC50 = 0.1 nM) but targets the receptor via a distinct allosteric mechanism . The cyclic peptide antagonist PMX53 displays comparable binding potency (IC50 ≈ 20–30 nM) but suffers from low oral bioavailability and a non‑competitive mode of action .
| Evidence Dimension | C5aR1 antagonism (binding affinity / functional internalization) |
|---|---|
| Target Compound Data | KD = 15 nM; DISCO IC50 = 38 nM |
| Comparator Or Baseline | Compound 6a (C5aR1 antagonist 2): DISCO IC50 = 21 nM; Avacopan: IC50 = 0.1 nM; PMX53: IC50 ≈ 20–30 nM |
| Quantified Difference | ~1.8‑fold lower potency than Compound 6a in DISCO; ~380‑fold less potent than avacopan; comparable to PMX53 |
| Conditions | DISCO assay (C5aR1 internalization in human whole blood) / competitive binding |
Why This Matters
This defines the precise potency window of C5aR1 antagonist 1, enabling researchers to select an antagonist with intermediate receptor blockade suitable for disease models where complete ablation of C5aR1 signaling is undesirable.
- [1] C5aR1 antagonist 1 (compound 7e). PeptideDB. https://www.peptidedb.com/database/C5aR1-antagonist-1.html View Source
